molecular formula C11H8ClNO2 B1466512 Methyl 2-chloroquinoline-6-carboxylate CAS No. 849807-09-6

Methyl 2-chloroquinoline-6-carboxylate

Cat. No.: B1466512
CAS No.: 849807-09-6
M. Wt: 221.64 g/mol
InChI Key: UOUBEKSUNCCLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chloroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 221.64 g/mol, a density of 1.330±0.06 g/cm3, and a boiling point of 343.7±22.0 °C . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Antibacterial Activity

Methyl 2-chloroquinoline-6-carboxylate derivatives have been explored for their antibacterial properties. Studies like Balaji et al. (2013) demonstrated the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, exhibiting moderate antibacterial activity against various bacterial strains (Balaji et al., 2013). Similarly, Tabassum et al. (2014) synthesized a series of novel 2-chloroquinolin-3-yl ester derivatives, with some showing significant antibacterial activity (Tabassum et al., 2014).

Antioxidant and Anti-Diabetic Potential

Murugavel et al. (2017) explored the antioxidant activity of novel chloroquinoline derivatives, suggesting their potential in reducing high glucose levels and acting as anti-diabetic agents (Murugavel et al., 2017).

Anticancer Research

Compounds like this compound have been investigated for their potential in cancer treatment. For instance, Mphahlele et al. (2014) studied the cytotoxicity of novel thieno[3,2-c]quinoline derivatives against human breast cancer cells (Mphahlele et al., 2014). Another study by Karthikeyan et al. (2019) synthesized novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, showing promising anticancer efficacy in ovarian cancer in vitro (Karthikeyan et al., 2019).

Synthesis and Structural Studies

The synthesis and structural elucidation of derivatives of this compound have been a significant area of research. For example, Nithyadevi and Rajendran (2006) focused on the synthesis of benzo[b][1,8]naphthyridine-3-carboxylic methyl esters, contributing to the knowledge of chemical reactions and structures of quinoline derivatives (Nithyadevi & Rajendran, 2006).

Antifungal Properties

Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which showed potential antifungal activity against various fungal strains (Kumar et al., 2011).

Safety and Hazards

“Methyl 2-chloroquinoline-6-carboxylate” is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

methyl 2-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBEKSUNCCLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718831
Record name Methyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849807-09-6
Record name Methyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (10 mL) was added to quinoline-6-carboxylic acid methyl ester N-oxide (1.5 g, 7.6 mmol), and the solution was refluxed for 2 hours. The reaction solution was poured onto an ice, and warmed gradually to room temperature. Ethyl acetate was added to the reaction solution, which was then extracted, and sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1), and the title compound (0.47 g, 2.1 mmol, 28%) was obtained as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
quinoline-6-carboxylic acid methyl ester N-oxide
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloroquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloroquinoline-6-carboxylate
Reactant of Route 3
Methyl 2-chloroquinoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloroquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloroquinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloroquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.